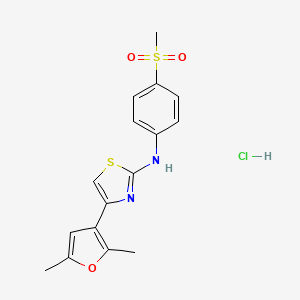
4-(2,5-dimethylfuran-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dimethylfuran-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C16H17ClN2O3S2 and its molecular weight is 384.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2,5-dimethylfuran-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure
The compound can be represented by the following structural formula:
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various thiazole-based compounds, demonstrating their ability to inhibit cancer cell proliferation. For instance, compounds similar to our target compound showed IC50 values as low as 0.06 µM against various cancer cell lines including non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | NCI-H522 (Lung) | 0.06 |
| Compound B | MCF7 (Breast) | 0.1 |
| Compound C | HT29 (Colon) | 2.5 |
2. Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains such as E. coli and S. aureus. The presence of electronegative groups in the para position of the phenyl moiety significantly enhances this activity .
Table 2: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
| Compound F | A. niger | 64 µg/mL |
3. Antioxidant Activity
The antioxidant potential of thiazole derivatives has been documented, with compounds showing significant free radical scavenging activity. The presence of methylsulfonyl groups has been linked to enhanced antioxidant properties, potentially protecting against oxidative stress .
Table 3: Antioxidant Activity
| Compound | Assay Type | Scavenging Activity (%) |
|---|---|---|
| Compound G | DPPH | 78% |
| Compound H | ABTS | 85% |
Case Studies
Several case studies have explored the biological activities of thiazole derivatives:
- Case Study 1 : A derivative similar to our target compound was tested for its anticancer effects on MCF7 cells, revealing a significant reduction in cell viability at concentrations above 0.1 µM after 48 hours of treatment.
- Case Study 2 : Another study focused on the antimicrobial efficacy against Candida albicans, where a related thiazole compound demonstrated MIC values comparable to traditional antifungal agents like ketoconazole .
属性
IUPAC Name |
4-(2,5-dimethylfuran-3-yl)-N-(4-methylsulfonylphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2.ClH/c1-10-8-14(11(2)21-10)15-9-22-16(18-15)17-12-4-6-13(7-5-12)23(3,19)20;/h4-9H,1-3H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWXZRKYPBNXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














